molecular formula C23H17BrClN3O2 B12213615 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B12213615
M. Wt: 482.8 g/mol
InChI Key: OEBKWQVPNUIESR-UHFFFAOYSA-N
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Description

The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol (IUPAC name: 2-[2-azanyl-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol) is a diaryl pyrimidine derivative with the molecular formula C₂₃H₁₇BrCl₂N₃O₂ and a molecular weight of 541.67 g/mol (calculated from ). Its structure features a central pyrimidine ring substituted with:

  • A 2-amino group,
  • A 4-bromophenyl group at the 5-position,
  • A phenolic hydroxyl group at the 4-position,
  • A 3-chlorobenzyl ether moiety at the 5-position of the phenol ring.

Properties

Molecular Formula

C23H17BrClN3O2

Molecular Weight

482.8 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrClN3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

OEBKWQVPNUIESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through an etherification reaction, where the phenol group reacts with a chlorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromophenyl and Chlorobenzyl Sites

The bromine atom on the 4-bromophenyl group and the chlorine on the benzyloxy moiety serve as potential sites for substitution reactions.

Reaction Site Reagent Conditions Product Source
4-Bromophenyl (Br)Amines (e.g., NH₃, R-NH₂)Pd catalysis, base (K₂CO₃), 80–100°CAryl amines or substituted phenyl derivatives
3-Chlorobenzyl (Cl)Thiols (RSH)CuI, DMF, 120°CThioether-linked derivatives
  • The bromophenyl group undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/heteroaryl boronic esters) using Pd catalysts ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) to form biaryl systems .

  • Chlorine substitution is less reactive than bromine but feasible under harsh conditions (e.g., Ullmann-type couplings) .

Suzuki-Miyaura Cross-Coupling Reactions

The bromophenyl group is highly amenable to palladium-catalyzed coupling, enabling modular derivatization:

Boronic Acid Partner Catalyst Conditions Yield Source
Phenylboronic acidPd(dppf)Cl₂THF/H₂O, 60–80°C>85%
Pyridinylboronic acidPd(PPh₃)₄DME, reflux70–75%

This reaction is critical for introducing diverse aromatic/heteroaromatic groups, enhancing pharmacological potential .

Functionalization of the Amino Group

The 2-amino group on the pyrimidine ring participates in:

Acylation

Acylating Agent Conditions Product Source
Acetyl chloridePyridine, RTN-Acetylpyrimidine derivative
Benzoyl chlorideDCM, Et₃N, 0°C to RTN-Benzoylated analog

Alkylation

Alkylating Agent Conditions Product Source
Methyl iodideNaH, DMF, 50°CN-Methylpyrimidine derivative

Steric hindrance from the pyrimidine ring may limit reactivity, requiring optimized conditions .

Oxidation and Deprotection of Phenolic Ether

The 5-[(3-chlorobenzyl)oxy]phenol group undergoes:

Deprotection

Reagent Conditions Product Source
H₂/Pd-CEthanol, RTFree phenol
BBr₃DCM, −78°C to RTPhenol with HCl byproduct

Oxidation

Oxidizing Agent Conditions Product Source
DDQDCM, RTQuinone derivative

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine and phenol rings allow EAS:

Reaction Reagent Position Product Source
NitrationHNO₃/H₂SO₄Pyrimidine C-5Nitropyrimidine derivative
SulfonationSO₃/H₂SO₄Phenol ringSulfonated phenol

Metal-Halogen Exchange

The bromine atom participates in lithiation for further functionalization:

Reagent Conditions Product Source
n-BuLiTHF, −78°CLithiated intermediate
MgTHF, refluxGrignard reagent

Reductive Amination

The amino group can engage in reductive amination with aldehydes/ketones:

Carbonyl Compound Reducing Agent Product Source
FormaldehydeNaBH₃CNN-Methylamine derivative

Key Synthetic Challenges and Optimizations

  • Protection Strategies : The phenol group is often protected as a MEM (methoxyethoxymethyl) ether during synthesis to prevent side reactions .

  • Catalyst Sensitivity : Pd-catalyzed couplings require strict anhydrous conditions and degassed solvents .

  • Regioselectivity : EAS on the pyrimidine ring favors the C-5 position due to electronic directing effects .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . The presence of the bromophenyl and chlorobenzyl moieties is thought to enhance biological activity through increased lipophilicity and specific interactions with biological targets.

Case Study:
Research has shown that similar pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with halogen substitutions have been linked to improved activity against breast cancer cells, suggesting that this compound may follow a similar trend .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing pyrimidine rings. Studies indicate that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

This table illustrates the potential of related compounds to serve as lead candidates for developing new antibiotics .

Agricultural Applications

The compound's structural characteristics suggest potential use in pesticide development . Research into similar compounds has revealed their effectiveness in controlling various agricultural pests, including insects and nematodes.

Case Study:
A patent describes the synthesis of amino-substituted pyrazoles and triazoles that demonstrate insecticidal properties. The findings suggest that modifications akin to those present in this pyrimidine derivative could yield effective pesticides .

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Analogs and Their Substitutions
Compound Name R₁ (Pyrimidine 5-position) R₂ (Phenolic 5-position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-Bromophenyl 3-Chlorobenzyloxy C₂₃H₁₇BrCl₂N₃O₂ 541.67 N/A (Reference compound)
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol 4-Bromophenyl Methoxy C₁₇H₁₄BrN₃O₂ 374.22 Simplified substituent; reduced steric bulk
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Naphthalen-2-yl - C₂₀H₁₅N₃O 329.36 Potent hACE2-S binding (ΔG = -8.9 kcal/mol)
BH26536 (CAS 896072-19-8) 2-Methoxyphenyl 3-Chlorobenzyloxy C₂₅H₁₉ClF₃N₃O₃ 501.88 Trifluoromethyl group enhances metabolic stability
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol 4-Chlorophenyl 2-Methylallyloxy C₂₁H₁₉ClN₃O₂ 406.85 Allyloxy group may improve membrane permeability

Physicochemical Properties

  • The methoxy analog (374.22 g/mol) lacks halogenated substituents, likely increasing hydrophilicity.

Biological Activity

The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol , with CAS number 903193-90-8 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H17BrClN3O2C_{23}H_{17}BrClN_3O_2, with a molecular weight of 482.8 g/mol . The structure includes a pyrimidine ring substituted with an amino group and a bromophenyl group, alongside a chlorobenzyl ether, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. These interactions may inhibit various enzymes involved in critical cellular pathways, including those regulating cell growth and apoptosis. The presence of the bromine atom in the structure enhances its reactivity and binding affinity to target proteins, which can lead to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines by targeting kinases involved in tumor progression. The mechanism often involves blocking signal transduction pathways that promote cancer cell proliferation .

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity. Research indicates that derivatives of pyrimidine can inhibit bacterial growth by disrupting cellular processes. The presence of halogen substituents like bromine and chlorine may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Inflammation-related pathways are often modulated by phenolic compounds, which can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Antitumor Activity Assessment

A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant antitumor activity. The study concluded that structural modifications could enhance efficacy against specific cancer types .

Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial properties of this class of compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound as a lead for developing new antimicrobial agents .

Data Summary

Activity Target IC50/Effect Reference
AntitumorVarious cancer cell linesMicromolar range
AntimicrobialStaphylococcus aureusSignificant inhibition
Anti-inflammatoryCOX/LOX enzymesInhibition observed

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing pyrimidine derivatives like 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol?

  • Methodological Answer : The synthesis of structurally similar pyrimidine derivatives typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to achieve yields >70% . For example, intermediates such as substituted benzoic acid hydrazides can be cyclized to form oxadiazole or thieno-pyrimidine scaffolds. Optimization strategies include adjusting substituent positions (e.g., 4-bromophenyl vs. 3-chlorobenzyl groups) to improve steric compatibility, as seen in compounds with 83% yield when electron-donating groups (e.g., methoxy) are introduced . Characterization via ¹H NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR discrepancies) during characterization?

  • Methodological Answer : Discrepancies in NMR data often arise from dynamic processes (e.g., tautomerism) or impurities. For pyrimidine derivatives, deuterated solvents like DMSO-d₆ or CDCl₃ should be used to stabilize proton environments. In cases of split peaks or unexpected coupling, variable-temperature NMR can identify conformational flexibility. Cross-validation with HRMS (mass accuracy <5 ppm) and X-ray crystallography (for unambiguous bond-length confirmation) is advised . For instance, intramolecular hydrogen bonds (e.g., N–H⋯N) in pyrimidine derivatives can shift proton signals by 0.5–1.0 ppm, necessitating careful assignment .

Advanced Research Questions

Q. What experimental approaches are suitable for analyzing the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., bromophenyl, chlorobenzyloxy) followed by bioactivity assays. For example:
  • Replace the 4-bromophenyl group with 3,4-dimethoxyphenyl to assess electron-donating effects on receptor binding .
  • Introduce trifluoromethyl groups to evaluate hydrophobic interactions, as seen in compounds targeting enzymes like DHFR .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets such as kinases or GPCRs, validated by in vitro IC₅₀ assays .

Q. How can crystallography and computational modeling elucidate conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between pyrimidine and aryl rings, critical for assessing planarity (e.g., 12.8° twist in phenyl groups) . Hydrogen-bonding networks (e.g., C–H⋯O or N–H⋯N) stabilize crystal packing, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. For instance, weak C–H⋯π interactions (distance: 3.2–3.5 Å) contribute to lattice stability in analogs .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow the framework in Project INCHEMBIOL :
  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. For pyrimidine derivatives, logP >3.0 indicates moderate persistence.
  • Biotic/Abiotic Degradation : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions. Halogenated groups (e.g., Br, Cl) typically reduce degradation rates.
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests. Structural analogs with EC₅₀ <10 mg/L require mitigation strategies .

Data Contradiction and Validation Questions

Q. How should researchers address conflicting bioactivity data across similar pyrimidine derivatives?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences) or impurities. Steps include:
  • Reproducibility Checks : Re-synthesize compounds using validated protocols (e.g., POCl₃ cyclization ).
  • Orthogonal Assays : Compare IC₅₀ values from enzymatic assays (e.g., fluorescence-based) vs. cell viability (MTT assay).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed benzyloxy groups) that may interfere with activity .

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